molecular formula C12H16N2O3 B4328645 3-ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one

3-ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one

Cat. No.: B4328645
M. Wt: 236.27 g/mol
InChI Key: WBLYRMKZPZPXGG-UHFFFAOYSA-N
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Description

3-ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one is a complex organic compound with a unique structure that combines elements of pyridine and oxazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

3-ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: The compound might find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity or function. The pathways involved might include inhibition or activation of specific biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-ethyl-4-hydroxy-4,5-dimethyl-5-(3-pyridyl)-1,3-oxazolan-2-one include other pyridine and oxazolidinone derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-ethyl-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-14-10(15)17-11(2,12(14,3)16)9-6-5-7-13-8-9/h5-8,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLYRMKZPZPXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)OC(C1(C)O)(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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